![molecular formula C12H20N2O3 B1527540 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1032158-48-7](/img/structure/B1527540.png)
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Description
Chiral Centers
The 7-carbon in the larger ring is a stereogenic center, as it is bonded to four distinct groups:
Conformational Rigidity
The spiro junction imposes geometric constraints , limiting rotational freedom. Key factors include:
- Spiro atom planarity : The 1-oxo group enforces trigonal planarity at the spiro carbon, reducing conformational flexibility.
- Ring strain : The smaller 3-membered ring (with nitrogen) introduces strain, stabilizing a single dominant conformation.
- Boc group steric effects : The bulky tert-butyl group restricts rotation around the 7-carbon, favoring a single low-energy conformation.
Conformational analysis : Molecular dynamics studies on analogous spiro compounds reveal that chair-like conformations dominate in larger rings, while smaller rings adopt strained but rigid geometries.
Properties
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQAOPZWMYAJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719168 | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032158-48-7 | |
Record name | 1,1-Dimethylethyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032158-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Preparation Method
The synthesis proceeds through the following steps:
Step | Reaction Description | Reagents & Solvents | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | Formation of intermediate compound 2 by reaction of ethyl malonate with ammonium acetate in ethanol | Ethyl malonate, ammonium acetate, ethanol | 25–80 °C, 5 h (1 h heating + 4 h reflux) | Compound 2 | 41% |
2 | Reduction of compound 2 with lithium borohydride in tetrahydrofuran (THF) to compound 3 | Lithium borohydride, THF | 0–70 °C, 2.5 h | Compound 3 | 100% |
3 | Tosylation of compound 3 with p-toluenesulfonyl chloride in dichloromethane (DCM) to compound 4 | p-Toluenesulfonyl chloride, triethylamine, DCM | 25 °C, 12 h | Compound 4 | 100% |
4 | Ring closure by reaction of compound 4 with cesium carbonate and potassium iodide in acetonitrile to compound 5 | Cesium carbonate, potassium iodide, acetonitrile | 25–90 °C, 3 h | Compound 5 | 70% |
5 | Reduction of compound 5 with magnesium turnings in methanol to compound 6 | Magnesium chips, methanol | 25–80 °C, 1 h | Compound 6 | 100% |
6 | Boc protection of compound 6 with Boc anhydride in THF/water to compound 7 | Boc anhydride, potassium carbonate, THF, water | 25 °C, 12 h | Compound 7 | 38% (after purification) |
7 | Final hydrogenation of compound 7 with palladium on carbon in methanol to yield 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane (compound 8) | Pd/C, methanol | 25 °C, 3 h | Final compound | Not specified |
Reaction Conditions and Notes
Step 1: Ethyl malonate is reacted with ammonium acetate in ethanol at elevated temperature, followed by reflux, to form the initial intermediate. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Step 2: Lithium borohydride reduction is performed at low temperature initially to control reactivity, then heated to 70 °C to complete the reduction.
Step 3: Tosylation uses p-toluenesulfonyl chloride and triethylamine as base in DCM at room temperature overnight to convert the hydroxyl group into a good leaving group.
Step 4: Cyclization is achieved by cesium carbonate and potassium iodide in acetonitrile under reflux, promoting intramolecular nucleophilic substitution to form the spiro ring system.
Step 5: Magnesium in methanol reduces the intermediate, with vigorous reaction indicated by boiling; the reaction is quenched and product isolated.
Step 6: Boc protection is carried out in a biphasic system (THF/water) with potassium carbonate as base to protect the amine functionality, followed by chromatographic purification.
Step 7: Final hydrogenation with palladium on carbon in methanol removes protecting groups or reduces any residual functionalities to yield the target compound.
Summary Table of Preparation Method
Step | Starting Material | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Key Notes |
---|---|---|---|---|---|---|---|
1 | Ethyl malonate + ammonium acetate | — | Ethanol | 25–80 | 5 h | 41 | Reflux; TLC monitoring |
2 | Compound 2 | Lithium borohydride | THF | 0–70 | 2.5 h | 100 | Controlled addition, quenching with water |
3 | Compound 3 | p-Toluenesulfonyl chloride, triethylamine | DCM | 25 | 12 h | 100 | Tosylation overnight |
4 | Compound 4 | Cesium carbonate, potassium iodide | Acetonitrile | 25–90 | 3 h | 70 | Ring closure by cyclization |
5 | Compound 5 | Magnesium chips | Methanol | 25–80 | 1 h | 100 | Vigorous reaction, reduction |
6 | Compound 6 | Boc anhydride, potassium carbonate | THF/water | 25 | 12 h | 38 | Boc protection, requires purification |
7 | Compound 7 | Pd/C | Methanol | 25 | 3 h | Not specified | Final hydrogenation |
Research Findings and Advantages
The synthetic route is designed for industrial scalability using readily available starting materials and common reagents.
Reaction conditions are mild and well-controlled , minimizing side reactions and maximizing yield.
The use of cesium carbonate and potassium iodide facilitates efficient ring closure to form the spirocyclic core.
The Boc protection step is critical for stabilizing the amine functionality for further transformations.
The overall process balances yield, operational simplicity, and purity , suitable for pharmaceutical intermediate production.
TLC is used throughout to monitor reaction progress, ensuring high conversion and purity at each stage.
Chemical Reactions Analysis
Types of Reactions: 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced amines.
Substitution: Generation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is similar to other compounds such as N-t-BOC-2-oxo-1,7-diazaspiro[3.5]nonane. its unique structural features, such as the presence of the Boc-protected amine group, distinguish it from its counterparts. These structural differences can lead to variations in reactivity and application.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2,7-Diazaspiro[3.5]nonane Derivatives
Key Insights:
Pharmacological Targets: The 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives exhibit potent antimycobacterial activity by inhibiting DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall synthesis . In contrast, this compound is primarily a synthetic precursor for such active compounds. HSK21542 leverages the diazaspiro scaffold for peripheral kappa opioid receptor (KOR) agonism, demonstrating CNS exclusion (brain/plasma ratio <0.05) to minimize central side effects .
Impact of Substituents: Boc Protection: The Boc group in this compound enhances solubility and stability during synthesis but is typically removed in active drug candidates to expose the secondary amine for target binding . Aromatic vs. Aliphatic Groups: Benzyl (in antitubercular agents) and phenethyl (in AD172) substituents enhance hydrophobic interactions with target proteins, while methyl groups (e.g., 2-methyl derivatives) are used to explore steric effects in sigma receptor binding .
Synthetic Accessibility: this compound is synthesized via epoxidation and ring expansion, whereas analogues like AD172 require Buchwald-Hartwig amination and alkylation, which may involve costlier catalysts (e.g., palladium) .
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights:
- Antitubercular Activity: The 2-benzyl derivative’s nitro group undergoes reductive activation to form a covalent adduct with DprE1’s Cys387, enabling irreversible inhibition . In contrast, this compound lacks this electrophilic moiety, underscoring its role as a non-active intermediate.
- Receptor Selectivity : AD172’s phenethyl and phenyl groups optimize hydrophobic interactions with sigma receptors, while HSK21542’s peptide-like side chains restrict CNS penetration, highlighting scaffold versatility .
Biological Activity
The compound 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane , also known as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is notable for its unique spirocyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 226.32 g/mol . The compound features a tert-butyl ester functional group and a diazaspiro framework that may influence its interaction with biological targets.
Property | Value |
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Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate |
CAS Number | 896464-16-7 |
Target of Action
This compound is primarily utilized in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors . These targets are crucial in regulating cell growth and differentiation.
Mode of Action
The compound likely interacts with RET kinases and CDK4/6 to inhibit their activity, disrupting cell signaling pathways essential for cell cycle progression and growth. This inhibition can lead to the suppression of cancer cell proliferation.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : The compound has been shown to inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation.
- Inhibition of PARP-1 : In studies examining diazaspiro cores as piperazine bioisosteres, compounds related to 7-Boc demonstrated varying degrees of PARP-1 inhibition, which is critical in cancer therapy due to its role in DNA repair mechanisms .
- Potential Therapeutic Applications : Its involvement in the synthesis of drugs targeting diseases like cancer suggests it may have broader therapeutic implications beyond its immediate biological activity.
Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
- A study demonstrated that compounds with diazaspiro cores showed promising anti-proliferative activity comparable to FDA-approved drugs like olaparib, particularly in inhibiting PARP-1 enzymatic activity .
- The compound's structural characteristics enhance its interaction with biological targets, potentially leading to unique protein-ligand interactions that could be leveraged for drug development .
Case Study 1: Inhibition of Cancer Cell Growth
In vitro studies have shown that derivatives of 7-Boc can effectively inhibit the growth of various cancer cell lines by targeting RET kinases and CDK4/6 pathways. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Case Study 2: PARP Inhibition Profiling
A comparative analysis involving multiple analogues of diazaspiro compounds revealed that certain derivatives exhibited IC50 values indicating effective PARP inhibition while maintaining lower cytotoxicity against normal cells. For instance, one analogue achieved an IC50 value of approximately 452.8 nM , highlighting its potential as a therapeutic agent with reduced side effects compared to existing treatments .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key for confirming spirocyclic geometry and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.45 ppm, while spirocyclic CH₂ groups show distinct splitting patterns ().
- HRMS : Validates molecular weight and fragmentation patterns, especially for derivatives with labile Boc groups ().
Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives. Variable-temperature NMR can probe conformational flexibility of the spirocyclic core ().
How does the spirocyclic scaffold influence binding affinity to sigma receptors (S1R/S2R)?
Advanced Research Focus
The 2,7-diazaspiro[3.5]nonane scaffold exhibits high S1R affinity (Ki < 10 nM) due to:
- Constrained Geometry : Preorganizes the molecule for optimal interaction with Glu172 in S1R’s binding pocket ().
- Substituent Effects : Arylalkyl groups (e.g., benzyl, phenethyl) enhance lipophilicity and π-π stacking. For example, compound 4b (KiS1R = 2.7 nM) outperforms diazabicyclo[4.3.0]nonane analogs ().
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions and guide substituent selection. Validate with in vitro binding assays using [³H]DTG displacement ().
What computational strategies are suitable for predicting the reactivity of the Boc-protected spirocyclic amine?
Q. Advanced Research Focus
- DFT Calculations : Model Boc deprotection energetics under acidic conditions (e.g., TFA-mediated cleavage).
- MD Simulations : Assess steric hindrance during nucleophilic attacks (e.g., acylations) at the secondary amine ().
Data Contradiction : Computational predictions may underestimate solvent effects. Validate with kinetic studies (e.g., monitoring Boc cleavage via IR spectroscopy).
How does the Boc group impact stability during storage and reactions?
Q. Basic Research Focus
- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl/dioxane). Store at -20°C under inert gas to prevent degradation ().
- In Situ Deprotection : Use TFA in CH₂Cl₂ for stepwise synthesis to avoid side reactions ().
What structure-activity relationship (SAR) trends exist for 2,7-diazaspiro[3.5]nonane derivatives?
Q. Advanced Research Focus
- Substitution at N7 : Aromatic groups (e.g., phenyl, benzyl) enhance S1R affinity but reduce solubility. Hydrophilic groups (e.g., carboxamide) balance binding and pharmacokinetics ().
- Spiro Ring Size : Smaller rings (e.g., spiro[3.5] vs. spiro[4.5]) increase conformational rigidity, improving selectivity ().
What analytical methods are recommended for quantifying trace impurities in synthesized derivatives?
Q. Basic Research Focus
- HPLC-MS : Detect residual solvents (e.g., CH₂Cl₂) and byproducts (e.g., tert-butyl alcohol).
- ¹⁹F NMR : Identify trifluoroacetate counterions in salts ().
How does the spirocyclic core’s stability vary under oxidative or thermal conditions?
Q. Advanced Research Focus
- Thermal Stability : DSC/TGA analysis shows decomposition >200°C, making it suitable for high-temperature reactions ().
- Oxidative Sensitivity : The tertiary amine is prone to N-oxidation. Use antioxidants (e.g., BHT) during storage ().
What are the key differences in pharmacological profiles between 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives?
Q. Advanced Research Focus
- S1R Affinity : 2,7-Diazaspiro derivatives (e.g., 4b ) show higher S1R binding (Ki = 2.7 nM) due to optimal spatial alignment, whereas diazabicyclo analogs exhibit lower selectivity ().
- Functional Activity : Spiro derivatives act as S1R antagonists, reversing mechanical allodynia at lower doses (20 mg/kg vs. 40 mg/kg for BD-1063) ().
How should researchers address contradictory data in spirocyclic compound characterization?
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.